Phenothiazin-10-yl 2-pyridylthio ketone
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Overview
Description
Phenothiazin-10-yl 2-pyridylthio ketone is a compound with the molecular formula C18H12N2OS2 and a molecular weight of 336.4307 . This compound is part of the phenothiazine family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine . Phenothiazine derivatives are well-known for their unique chemical and physical properties, making them valuable in scientific research and industrial applications .
Preparation Methods
The synthesis of phenothiazin-10-yl 2-pyridylthio ketone involves several steps. One common method includes the acylation of phenothiazine with acyl chlorides in toluene, followed by Friedel-Crafts acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide . Another method involves the reaction of phenothiazine with 2-bromobenzenethiol in the presence of copper iodide, L-proline, potassium carbonate, and 2-methoxy ethanol . These methods provide efficient routes for the preparation of this compound, ensuring high yields and purity.
Chemical Reactions Analysis
Phenothiazin-10-yl 2-pyridylthio ketone undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acyl chlorides, aluminum chloride, and copper iodide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the phenothiazine core .
Scientific Research Applications
Phenothiazin-10-yl 2-pyridylthio ketone has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, phenothiazine derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties . In medicine, these compounds have been explored for their potential use as antipsychotic and antiemetic agents . Additionally, phenothiazine derivatives have been employed as photoredox catalysts for various synthetic transformations, including atom transfer radical polymerization and small molecule transformations .
Mechanism of Action
The mechanism of action of phenothiazin-10-yl 2-pyridylthio ketone involves its interaction with molecular targets and pathways. Phenothiazine derivatives exhibit low oxidation potentials and reversible redox behavior, which contribute to their effectiveness as photoredox catalysts . These compounds can facilitate electron transfer processes, leading to the formation of reactive intermediates that drive various chemical reactions . The unique boat conformation of phenothiazine also plays a role in its distinct charge transfer characteristics and molecular packing motifs .
Comparison with Similar Compounds
Phenothiazin-10-yl 2-pyridylthio ketone can be compared with other phenothiazine derivatives, such as 10H-phenothiazine and its various substituted forms . These compounds share similar chemical structures and properties but differ in their specific functional groups and applications. For example, 10H-phenothiazine derivatives have been used as antipsychotic agents, while this compound is more commonly employed in synthetic chemistry and photoredox catalysis . The presence of the pyridylthio group in this compound enhances its reactivity and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
S-pyridin-2-yl phenothiazine-10-carbothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-18(23-17-11-5-6-12-19-17)20-13-7-1-3-9-15(13)22-16-10-4-2-8-14(16)20/h1-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZEMWLZXDFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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